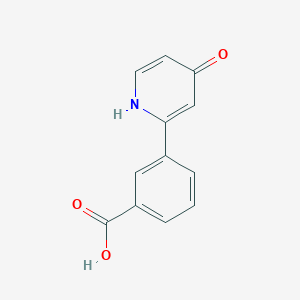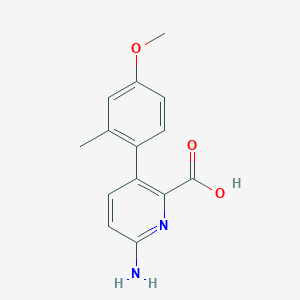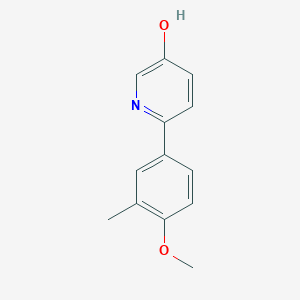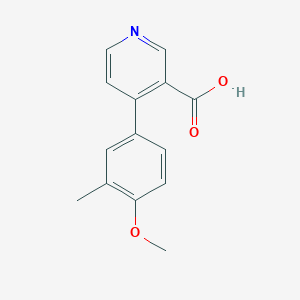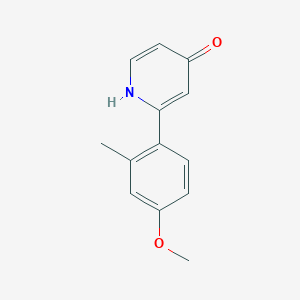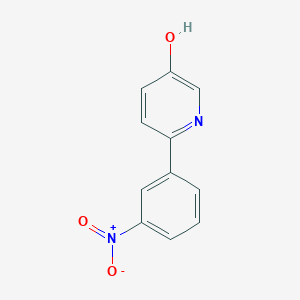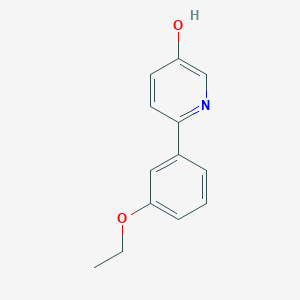
2-(3-Ethoxyphenyl)-5-hydroxypyridine, 95%
説明
2-(3-Ethoxyphenyl)-5-hydroxypyridine, 95% (2-EHP-5-OHP-95) is a synthetic compound used in a variety of scientific applications. This compound is a white crystalline solid and is soluble in water. It has a melting point of 145°C and a boiling point of 222°C. 2-EHP-5-OHP-95 is primarily used in organic synthesis, as a reagent, and in the synthesis of other compounds. It is also used in the production of pharmaceuticals, pesticides, and other industrial products.
科学的研究の応用
2-EHP-5-OHP-95 is used in a variety of scientific applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a precursor in the production of pharmaceuticals, pesticides, and other industrial products. It is also used in the synthesis of a variety of heterocyclic compounds, such as pyridines and quinolines. Additionally, it is used in the synthesis of a variety of polymers, such as polyurethanes and polycarbonates.
作用機序
2-EHP-5-OHP-95 is used as a reagent in organic synthesis due to its ability to form covalent bonds with other molecules. This is due to its structure, which consists of a phenolic oxygen atom and a pyridine nitrogen atom. When these two atoms come into contact, they form a covalent bond, which allows for the formation of new compounds.
Biochemical and Physiological Effects
2-EHP-5-OHP-95 has been found to have a variety of biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral activity. Additionally, it has been shown to have anti-inflammatory, anticoagulant, and antifungal properties. It has also been found to be toxic to some bacteria, fungi, and viruses.
実験室実験の利点と制限
2-EHP-5-OHP-95 has several advantages when used in lab experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it is soluble in a variety of solvents and has a high boiling point, making it ideal for use in a variety of applications. However, it is also toxic and should be handled with care. Additionally, it is not suitable for use in human or animal studies due to its toxicity.
将来の方向性
There are a variety of potential future directions for research involving 2-EHP-5-OHP-95. These include further investigation into its antibacterial, antifungal, and antiviral properties, as well as its potential use in the synthesis of polymers and other compounds. Additionally, further research could be done to better understand its mechanism of action and its potential toxicity. Finally, further research could be done to explore its potential use in human and animal studies.
合成法
2-EHP-5-OHP-95 is synthesized using a two-step synthesis method. In the first step, 2-ethoxyphenol is reacted with 5-hydroxypyridine in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 2-EHP-5-OHP-95 and 2-ethoxyphenol. The mixture is then heated to a temperature of 150°C to separate the two compounds. The 2-EHP-5-OHP-95 is then collected and purified by recrystallization.
特性
IUPAC Name |
6-(3-ethoxyphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-12-5-3-4-10(8-12)13-7-6-11(15)9-14-13/h3-9,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRWOIJBBTVACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692557 | |
| Record name | 6-(3-Ethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-56-3 | |
| Record name | 3-Pyridinol, 6-(3-ethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261991-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Ethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



